molecular formula C20H22ClN3O2 B3018299 N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide CAS No. 672949-67-6

N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide

Cat. No.: B3018299
CAS No.: 672949-67-6
M. Wt: 371.87
InChI Key: STOYKLZQTWFPJJ-UHFFFAOYSA-N
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Description

N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N'-(3-chlorobenzoyl)piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-18-8-4-7-17(13-18)20(26)23-22-19(25)16-9-11-24(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOYKLZQTWFPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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